molecular formula C13H11IO3S B291140 4-Methylphenyl 4-iodobenzenesulfonate

4-Methylphenyl 4-iodobenzenesulfonate

Cat. No. B291140
M. Wt: 374.2 g/mol
InChI Key: KPGJKGJAOSMINR-UHFFFAOYSA-N
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Patent
US05556855

Procedure details

4-Iodobenzenesulfonyl chloride (604 g, 2 mol) was added with stirring to a solution of 4-methylphenol (227 g, 2.1 mol) and triethylamine (222 g, 2.2 mol) in toluene (1.5 1). The suspension was stirred at 60° C. for 2 h. The reaction mixture was added to excess dilute hydrochloric acid. The precipitate was filtered off and washed with ethanol. A second crop was obtained by concentrating the toluene mother liquor and collecting the solid material in the same manner. The combined crops were recrystallized from 2-propanol (2.5 1). Yield 680 g, 91%.
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step Two
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(N(CC)CC)C.Cl>C1(C)C=CC=CC=1>[I:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O:19][C:16]2[CH:17]=[CH:18][C:13]([CH3:12])=[CH:14][CH:15]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
604 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
227 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Name
Quantity
222 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
A second crop was obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the toluene mother liquor
CUSTOM
Type
CUSTOM
Details
collecting the solid material in the same manner
CUSTOM
Type
CUSTOM
Details
The combined crops were recrystallized from 2-propanol (2.5 1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC1=CC=C(C=C1)S(=O)(=O)OC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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